

Check Availability & Pricing

# Pharmacokinetics and safety profile of intravenous Xeruborbactam

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609 Get Quote

An In-Depth Technical Guide to the Pharmacokinetics and Safety Profile of Intravenous Ceftolozane/Tazobactam

Disclaimer: The following information is based on the intravenous antibiotic combination Ceftolozane/Tazobactam, used as a representative agent for the purposes of this guide. "Xeruborbactam" did not correspond to a known therapeutic agent at the time of this writing.

#### Introduction

Ceftolozane/tazobactam is a combination antibacterial agent sold under the brand name Zerbaxa.[1] It consists of ceftolozane, a novel cephalosporin with potent activity against Gramnegative bacteria, including Pseudomonas aeruginosa, and tazobactam, a well-established  $\beta$ -lactamase inhibitor.[2][3] The addition of tazobactam extends the spectrum of ceftolozane to include most Extended-Spectrum  $\beta$ -Lactamase (ESBL)-producing Enterobacteriaceae.[2][4]

This combination is administered intravenously and is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI) in combination with metronidazole, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][5] This document provides a comprehensive overview of the pharmacokinetic (PK) properties and clinical safety profile of intravenous ceftolozane/tazobactam, intended for researchers, scientists, and drug development professionals.



#### **Pharmacokinetics**

The pharmacokinetics of ceftolozane and tazobactam are well-characterized, demonstrating linear and dose-proportional behavior.[2][6] Both components are primarily eliminated by the kidneys.[7]

# Data Presentation: Pharmacokinetic Parameters in Healthy Adults

Pharmacokinetic parameters for ceftolozane and tazobactam have been established in healthy adult subjects through single and multiple ascending dose studies. The data demonstrates that the pharmacokinetics are linear and dose-proportional, with no significant accumulation observed after multiple doses.[2][8]

Table 1: Mean Pharmacokinetic Parameters of Ceftolozane Following Single 1-Hour IV Infusions in Healthy Adults[2]

| Dose Level             | Cmax<br>(µg/mL) | AUC₀–∞<br>(μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
|------------------------|-----------------|---------------------|--------|----------|---------|
| Ceftolozane<br>500 mg  | 38.6            | 98.7                | 2.59   | 5.14     | 12.1    |
| Ceftolozane<br>1000 mg | 76.1            | 201                 | 2.64   | 5.06     | 12.1    |
| Ceftolozane<br>2000 mg | 166             | 437                 | 2.59   | 4.65     | 11.0    |

Cmax: Maximum plasma concentration;  $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity;  $t\frac{1}{2}$ : Elimination half-life; CL: Total clearance; Vss: Volume of distribution at steady state.

Table 2: Mean Pharmacokinetic Parameters of Tazobactam Following Single 1-Hour IV Infusions in Healthy Adults[2]



| Dose Level            | Cmax<br>(µg/mL) | AUC₀–∞<br>(μg·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
|-----------------------|-----------------|---------------------|--------|----------|---------|
| Tazobactam<br>250 mg  | 8.61            | 11.5                | 1.02   | 22.0     | 18.5    |
| Tazobactam<br>500 mg  | 15.6            | 21.9                | 1.02   | 23.2     | 19.9    |
| Tazobactam<br>1000 mg | 33.1            | 48.2                | 1.01   | 21.1     | 17.5    |

Cmax: Maximum plasma concentration;  $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity;  $t\frac{1}{2}$ : Elimination half-life; CL: Total clearance; Vss: Volume of distribution at steady state.

Table 3: Mean Pharmacokinetic Parameters of Ceftolozane/Tazobactam Following Multiple 1-Hour IV Infusions (q8h for 10 days) in Healthy Adults[2]

| Component & Dose    | Cmax (µg/mL) | AUC₀–ε (μg·h/mL) | t½ (h) |
|---------------------|--------------|------------------|--------|
| Ceftolozane 1000 mg | 74.4         | 197              | 3.12   |
| Tazobactam 500 mg   | 16.3         | 24.3             | 1.03   |

Cmax: Maximum plasma concentration; AUC $_{0-8}$ : Area under the plasma concentration-time curve over an 8-hour dosing interval;  $t\frac{1}{2}$ : Elimination half-life.

### **Key Pharmacokinetic Characteristics**

Absorption & Distribution: Being an intravenous agent, bioavailability is 100%. Both ceftolozane and tazobactam have low plasma protein binding (16-21% for ceftolozane, ~30% for tazobactam).[7][9] The volume of distribution at steady state is approximately 11-14 liters for ceftolozane and 18-20 liters for tazobactam, suggesting distribution into extracellular fluid. [2][7] The combination has been shown to achieve substantial penetration into soft tissues and lung epithelial lining fluid.[9][10][11]



- Metabolism: Ceftolozane is primarily eliminated unchanged in the urine.[7] Tazobactam is also mainly excreted via the kidneys, with about 20% being converted to a pharmacologically inactive M1 metabolite.[7]
- Excretion: Both compounds are predominantly cleared by the kidneys.[7] Clearance is highly correlated with renal function, specifically creatinine clearance (CrCl).[6][12] As such, dose adjustments are required for patients with moderate or severe renal impairment (CrCl ≤ 50 mL/min).[5]

#### **Experimental Protocols**

- Study Design: A single-center, prospective, randomized, double-blind study in healthy adult subjects.
  - Part 1 (Single Ascending Dose): A within-cohort crossover design. Three cohorts of six subjects each received single ascending doses of ceftolozane alone, tazobactam alone, and the combination product as a 1-hour infusion, with a minimum 2-day washout between treatments.
  - Part 2 (Multiple Ascending Dose): A within-cohort parallel design. Two cohorts of 20 subjects received multiple doses of the study drug (ceftolozane alone, tazobactam alone, or the combination) every 8 hours for 10 days.
- Study Population: Healthy male and female subjects, aged 18 to 65 years.
- Dosing Regimens:
  - Part 1 Doses: Ceftolozane (500, 1000, 2000 mg), Tazobactam (250, 500, 1000 mg), and
     Ceftolozane/Tazobactam (500/250, 1000/500, 2000/1000 mg).
  - Part 2 Doses: Ceftolozane 1000 mg q8h, Tazobactam 500 mg q8h, and Ceftolozane/Tazobactam 1000/500 mg q8h.
- Pharmacokinetic Sampling: Serial blood samples were collected pre-dose and at multiple time points post-infusion to characterize the plasma concentration-time profile. Urine was also collected to assess renal excretion.







Bioanalytical Method: Plasma and urine concentrations of ceftolozane and tazobactam were
determined using a validated liquid chromatography-tandem mass spectrometry (LCMS/MS) method.[2][13] The method was validated according to FDA guidelines for accuracy,
precision, and stability.[2][13]

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Typical workflow for a clinical pharmacokinetic study.





Click to download full resolution via product page

Caption: Relationship between renal function and drug clearance.

#### Safety and Tolerability Profile

Ceftolozane/tazobactam has been shown to be generally well-tolerated in clinical trials across multiple indications.[2][4] The adverse event profile is consistent with the cephalosporin class of antibiotics.

#### **Data Presentation: Common Adverse Reactions**

The most frequently reported adverse reactions vary slightly by the patient population and indication being studied.

Table 4: Most Common Adverse Reactions (≥5%) in Adult Patients from Phase 3 Trials[5][14]



| Indication                      | Adverse<br>Reaction                  | Ceftolozane/Ta<br>zobactam (%) | Comparator<br>(%) | Comparator<br>Drug |
|---------------------------------|--------------------------------------|--------------------------------|-------------------|--------------------|
| cUTI                            | Headache                             | 5.8                            | N/A               | Levofloxacin       |
| cIAI                            | Nausea                               | 7.9                            | N/A               | Meropenem          |
| Diarrhea                        | 6.2                                  | N/A                            | Meropenem         |                    |
| Pyrexia (Fever)                 | 5.6                                  | N/A                            | Meropenem         | _                  |
| HABP/VABP                       | Hepatic<br>Transaminase<br>Increased | 11.9                           | N/A               | Meropenem          |
| Renal<br>Impairment/Failu<br>re | 8.9                                  | N/A                            | Meropenem         |                    |
| Diarrhea                        | 6.4                                  | N/A                            | Meropenem         | _                  |

cUTI: Complicated Urinary Tract Infection; cIAI: Complicated Intra-Abdominal Infection; HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia. Comparator percentages were not consistently provided in the source material.

Table 5: Most Common Adverse Reactions (≥7%) in Pediatric Patients from Clinical Trials[14]



| Indication                              | Adverse Reaction | Ceftolozane/Tazobactam<br>(%) |
|-----------------------------------------|------------------|-------------------------------|
| cIAI                                    | Diarrhea         | 17                            |
| Thrombocytosis                          | 16               |                               |
| Pyrexia (Fever)                         | 13               | <del>_</del>                  |
| Abdominal Pain                          | 11               | <del>_</del>                  |
| Vomiting                                | 10               | <u> </u>                      |
| Aspartate Aminotransferase<br>Increased | 7                | <u> </u>                      |
| Anemia                                  | 7                | <u> </u>                      |
| cUTI                                    | Thrombocytosis   | 9                             |
| Leukopenia                              | 8                |                               |
| Diarrhea                                | 7                | <u> </u>                      |
| Pyrexia (Fever)                         | 7                |                               |

#### **Key Safety Considerations**

- Hypersensitivity Reactions: Ceftolozane/tazobactam is contraindicated in patients with
  known serious hypersensitivity to its components, piperacillin/tazobactam, or other betalactam antibiotics.[5][14] Serious reactions, including anaphylaxis, have been reported with
  beta-lactams.[5] Careful inquiry regarding previous hypersensitivity is crucial before initiating
  therapy.[5]
- Clostridioides difficile-Associated Diarrhea (CDAD): CDAD has been reported with nearly all systemic antibacterial agents, including ceftolozane/tazobactam, and can range in severity from mild diarrhea to fatal colitis.[14][15][16] It should be considered in all patients who present with diarrhea during or following antibiotic use.[16]
- Patients with Renal Impairment: Decreased efficacy has been observed in patients with a baseline CrCl of 30 to ≤50 mL/min.[5][14] In clAl trials, clinical cure rates were lower in this



subgroup compared to patients with normal renal function.[5] Dosing must be adjusted based on renal function.

 Development of Drug-Resistant Bacteria: Prescribing ceftolozane/tazobactam in the absence of a proven or strongly suspected bacterial infection increases the risk of developing drugresistant bacteria.[5][14][16]

## **Experimental Protocols: Safety Assessment in Clinical Trials**

Safety and tolerability are primary or key secondary endpoints in all major clinical trials, such as the ASPECT-NP (ventilated nosocomial pneumonia) and ASPECT-cUTI trials.[8][17][18]

- Study Design: Phase 3 trials are typically prospective, randomized, double-blind, multicenter studies comparing ceftolozane/tazobactam to a standard-of-care comparator like meropenem or levofloxacin.[8][17][19]
- Safety Monitoring:
  - Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are coded using standard terminology (e.g., MedDRA) and assessed for severity, seriousness, and causality.
  - Laboratory Tests: Standard hematology, serum chemistry, and urinalysis panels are performed at screening, during treatment, and at follow-up visits (e.g., End-of-Therapy, Test-of-Cure) to monitor for organ toxicity.[17]
  - Vital Signs & Physical Examinations: These are conducted regularly throughout the trial to monitor the patient's clinical status.
- Discontinuation Criteria: Treatment discontinuation due to adverse reactions is an important safety outcome. In HABP/VABP and cIAI trials, discontinuation rates due to AEs were low and comparable to the meropenem arms.[8][14]

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Decision pathway for hypersensitivity risk management.

#### Conclusion



Intravenous ceftolozane/tazobactam exhibits a predictable pharmacokinetic profile characterized by linear, dose-proportional kinetics and primary elimination via the kidneys. Its safety profile is well-established through extensive clinical trials and is consistent with other agents in the cephalosporin class. The most common adverse events include headache, nausea, and diarrhea.[1][16] Key considerations for its use include careful patient screening for beta-lactam hypersensitivity and appropriate dose adjustments for patients with renal impairment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftolozane/tazobactam Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Multicenter, double-blind, randomized, phase II trial to assess the safety and efficacy of ceftolozane-tazobactam plus metronidazole compared with meropenem in adult patients with complicated intra-abdominal infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Population pharmacokinetics of ceftolozane/tazobactam in healthy volunteers, subjects with varying degrees of renal function and patients with bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftolozane-Tazobactam Population Pharmacokinetics and Dose Selection for Further Clinical Evaluation in Pediatric Patients with Complicated Urinary Tract or Complicated Intraabdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Plasma and soft tissue pharmacokinetics of ceftolozane/tazobactam in healthy volunteers after single and multiple intravenous infusion: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 11. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic-derived dose justification for phase 3 studies in patients with nosocomial pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a quantitative LC-MS/MS method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckconnect.com [merckconnect.com]
- 15. Ceftolozane-Tazobactam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Ceftolozane/Tazobactam PMC [pmc.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Ceftolozane-tazobactam versus meropenem for treatment of nosocomial pneumonia (ASPECT-NP): a randomised, controlled, double-blind, phase 3, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and safety profile of intravenous Xeruborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854609#pharmacokinetics-and-safety-profile-of-intravenous-xeruborbactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com